3-アミノ-2-ナフトエ酸

概要

説明

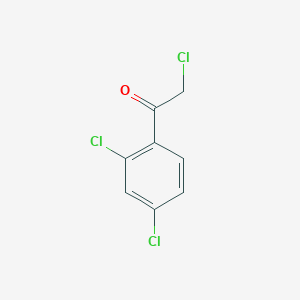

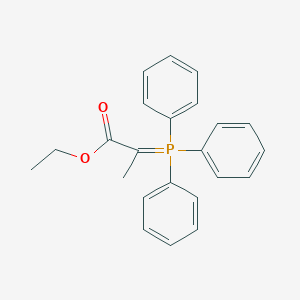

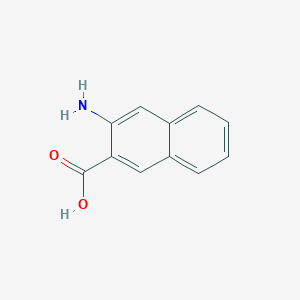

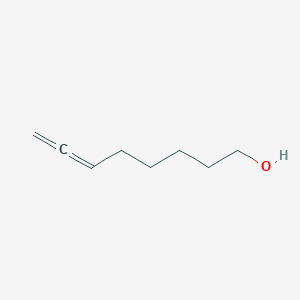

3-Amino-2-naphthoic acid, also known as 3-aminonaphthalene-2-carboxylic acid (3-ANCA), is an organic compound that has been studied for its potential applications in various fields of scientific research. It is a white, crystalline solid with a molecular formula of C10H7NO2. 3-ANCA is a versatile compound that can be used in a variety of chemical synthesis applications, as well as in biological and medicinal research.

科学的研究の応用

シアン酸イオンの検出

3-アミノ-2-ナフトエ酸は、慢性腎臓病などの疾患のバイオマーカーであるシアン酸イオン(CNO-)の特異的な検出のための「ターンオン」蛍光プローブとして役立ちます . この用途は、生物学的サンプル中のCNO-レベルを正確に測定できるため、医療診断において不可欠です。

医学研究

医学研究では、この化合物は蛍光プローブとしての役割を拡張し、細胞内の生理学的および病理学的プロセスを監視しています . CNO-と反応して強い緑色の蛍光を発生させる能力により、細胞機能や疾患マーカーの研究に貴重なツールとなっています。

環境科学

3-アミノ-2-ナフトエ酸は、金処理や除草剤の使用などの産業活動に起因する可能性のあるシアン酸イオンを検出するために、環境科学で使用されています . 高い選択性と感度により、環境汚染物質の監視に最適です。

分析化学

分析化学におけるこの化合物の用途には、水道水、尿、血清など、さまざまなサンプル中のシアン酸イオンの定量分析が含まれます . CNO-濃度に対する線形の蛍光増強は、高感度な検出方法の開発を支援します。

材料科学

材料科学では、3-アミノ-2-ナフトエ酸は、特に染料や顔料の製造において、有機合成の中間体として使用されています . その構造特性により、特定の光学特性を持つ新しい材料の開発が可能になります。

生化学

生化学者は、3-アミノ-2-ナフトエ酸を生化学試薬として使用しています。 これは、生命科学研究における生物学的物質または有機化合物として使用され、生化学的経路とプロセスの理解に貢献しています .

薬理学

薬理学におけるこの化合物の役割には、より複雑な化合物の合成と、ハイブリッド天然物の開発が含まれます . その独特の構造により、潜在的な治療効果を持つ新しい薬理学的薬剤の作成が可能になります。

農業

3-アミノ-2-ナフトエ酸には直接関係しませんが、一般的にアミノ酸は、作物の耐性と生産性を向上させるために農業で使用されています

作用機序

Target of Action

The primary target of 3-Amino-2-naphthoic acid is the cyanate anion (CNO−) . The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease .

Mode of Action

3-Amino-2-naphthoic acid has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion . Upon the addition of sodium cyanate, the weak-fluorescent 3-amino-2-naphthoic acid reacts with CNO−, triggering an intense emission of green fluorescence . This fluorescence enhancement shows a good linear relationship with CNO− concentrations ranging from 0.5 to 200 μM .

Biochemical Pathways

The cyanate anion is formed spontaneously within cells from urea and carbamylation . Carbamylation has been held responsible for post-translational protein modifications that are involved in atherogenesis and other functional changes . Thus, the level of cyanate anion is related to some diseases .

Pharmacokinetics

It exhibits both acidic and weak basic properties .

Result of Action

The interaction between the 3-Amino-2-naphthoic acid probe and CNO− triggers a significant increase in green fluorescence emission, with up to a 9-fold enhancement observed . This fluorescence enhancement is used to detect the presence of the cyanate anion, a biomarker for certain diseases such as chronic kidney disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-naphthoic acid. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound should be handled with care due to potential health risks such as skin and eye irritation, respiratory problems, and toxicity if ingested .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-Amino-2-naphthoic acid exhibits both acidic and weak basic properties . It serves as a key building block in the synthesis of novel heterocyclic compounds, including pyridines and quinolines . Additionally, it has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-), which is a biomarker for certain diseases such as chronic kidney disease .

Cellular Effects

It is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) . It is also known to react with the cyanate anion (CNO-), triggering a significant increase in green fluorescence emission .

Molecular Mechanism

The molecular mechanism of 3-Amino-2-naphthoic acid is not completely understood. It is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) . Upon the addition of sodium cyanate, the weak-fluorescent 3-Amino-2-naphthoic acid could react with CNO-, which triggers intense emission of green fluorescence .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits weak fluorescence until it reacts with CNO-, upon which it triggers a significant increase in green fluorescence emission .

Metabolic Pathways

It is known to play a role in the synthesis of fluorescent dyes .

Transport and Distribution

It is known that the compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Subcellular Localization

Given its role in the synthesis of fluorescent dyes, it may be localized in areas of the cell where these dyes are produced or utilized .

特性

IUPAC Name |

3-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXOLBNQYFRSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064066 | |

| Record name | 3-Amino-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5959-52-4 | |

| Record name | 3-Amino-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-2-NAPHTHOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV5Z0PHL5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the applications of 3-Amino-2-naphthoic acid in chemical synthesis?

A1: 3-Amino-2-naphthoic acid serves as a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, including:

- Benzo[g]quinoline derivatives: [] Researchers have explored its use in the synthesis of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline derivatives. While direct cyanoethylation or carboxyethylation of 3-Amino-2-naphthoic acid proved unsuccessful, its derivative, 1-chloro-2-naphthylamine, was explored as a potential starting material. []

- Condensed pyrimidines: [] This compound reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives, which were further evaluated for their anti-inflammatory and analgesic properties. []

- 1,3-Thiazine-2,4-dithiones (trithioisatoic anhydrides): [] A one-pot synthesis method utilizes 3-Amino-2-naphthoic acid and carbon disulfide to directly form 2H-naphtho[2,3-d][1,3]thiazine-2,4(1H)-dithione. This method highlights the role of carbon disulfide as both a reactant and thionation agent. []

- Linear Tröger's base analogs: [] Researchers successfully synthesized a linear Tröger's base derived from naphthalene, 7H-15H-6,14-methanodinaphtho[2,3-b:2′,3′-f][1,5]diazocine, using 3-Amino-2-naphthoic acid as the starting material in a four-step synthesis. []

- Carbazole fused benzoquinolines and pyridocarbazoles: [] Studies demonstrate the use of 3-Amino-2-naphthoic acid in efficiently synthesizing carbazole-fused benzoquinolines and pyridocarbazoles. []

Q2: How is 3-Amino-2-naphthoic acid used in analytical chemistry?

A2: 3-Amino-2-naphthoic acid has proven to be a valuable tool in analytical chemistry, particularly in the following applications:

- Internal Standard in UPLC-MS/MS: [] It serves as an internal standard in a validated UPLC-MS/MS method for the simultaneous quantification of the anticonvulsants levetiracetam and gabapentin in plasma. []

- Marker in Honey Analysis: [] Targeted metabolomics studies using UPLC-MS/MS identified 3-Amino-2-naphthoic acid as a potential marker for differentiating honey produced by Apis cerana cerana Fabricius from Apis mellifera ligustica Spinola. This compound was found in higher amounts in honey from Apis cerana cerana. []

Q3: Has 3-Amino-2-naphthoic acid been detected in biological systems?

A3: Yes, 3-Amino-2-naphthoic acid has been observed in biological samples.

- Urinary Metabolite in Toxicity Studies: [] Researchers investigating the biochemical effects of mercuric chloride in rats using 1H NMR and HPLC-TOF/MS found an increase in the urinary excretion of an ion with m/z 188, tentatively identified as 3-Amino-2-naphthoic acid, after mercuric chloride administration. This suggests a potential link between the compound and mercuric chloride toxicity. []

- Rhizospheric Soil Metabolite: [] In studies on the impact of continuous cucumber cultivation on soil, 3-Amino-2-naphthoic acid was among the identified metabolites in rhizospheric soil. Its concentration initially increased and then decreased with prolonged cucumber cropping, suggesting an association with fatty acid metabolism and amino acid biosynthesis in the rhizosphere. []

- Plant Metabolite: [] An integrated physiological and metabolomic analysis of Quercus mongolica leaves revealed an increase in 3-Amino-2-naphthoic acid content during both early and late senescence stages. This suggests a potential role for the compound in the plant's response to senescence. []

Q4: Can you describe the synthesis of 3-amino-2-naphthoic acid?

A4: 3-amino-2-naphthoic acid can be synthesized from readily available starting materials through different approaches:

- From 3-hydroxy-2-naphthoic acid: [] This method details a procedure using 167g of 3-hydroxy-2-naphthoic acid (0.89 mole) as the reactant to produce 3-Amino-2-naphthoic acid. []

- As a precursor to other compounds: 3-amino-2-naphthoic acid can be further derivatized: [] It can be reacted with butyl isocyanate to produce methyl 3-(N-bromoacetylamino)-2-naphthoate through a two-step synthesis involving the intermediate methyl 3-amino-2-naphthoate. []

Q5: Are there any known biological targets or mechanisms of action for 3-Amino-2-naphthoic acid?

A5: While research has identified 3-Amino-2-naphthoic acid in various biological contexts, including its presence in urine [], rhizospheric soil [], and plant leaves [], its specific biological targets and mechanisms of action remain largely unexplored. Further research is needed to elucidate its potential roles and interactions within biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)